Product packaging for Chenodeoxycholate 3-sulphate(Cat. No.:CAS No. 39280-88-1)

Chenodeoxycholate 3-sulphate

Cat. No.: B1230371
CAS No.: 39280-88-1
M. Wt: 490.7 g/mol
InChI Key: NTHFOQKLSZUQTR-OICFXQLMSA-N
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Description

Context of Chenodeoxycholate 3-Sulphate in the Bile Acid Pool

The mammalian bile acid pool is a complex mixture of primary, secondary, and conjugated bile acids that circulate between the liver and intestine. oup.com this compound is a sulfated metabolite of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver. avantiresearch.com

Under normal physiological conditions, sulfation is a relatively minor pathway for bile acid metabolism. hmdb.cacontaminantdb.ca Consequently, only a small fraction of the bile acids in bile and serum are sulfated. oup.com However, the proportion of sulfated bile acids, including this compound, increases significantly in cholestatic conditions, where bile flow is impaired. hmdb.cacontaminantdb.ca This increased sulfation is a protective mechanism, as it facilitates the urinary elimination of bile acids that would otherwise accumulate to toxic levels in the liver. oup.commedchemexpress.com While all endogenous bile acids can be found in a sulfated form, the extent of sulfation varies; for instance, the sulfation of chenodeoxycholic acid is less extensive than that of lithocholic acid. oup.com Sulfation also markedly decreases the intestinal absorption of bile acids and limits their reabsorption to the ileum, thereby reducing their enterohepatic recirculation. oup.com

Overview of Sulfation as a Phase II Metabolic Reaction

Sulfation is a crucial Phase II metabolic reaction that conjugates a sulfonate group (SO3−) to a substrate. oup.com This process is more accurately termed "sulfonation," but "sulfation" is the more commonly used term in bile acid research. oup.com The reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are located in the cytosol of cells. oup.comjove.com

The universal donor for the sulfonate group is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.comjove.com In the case of bile acids, the enzyme primarily responsible for their sulfation is Sulfotransferase-2A1 (SULT2A1). oup.comnih.gov This enzyme facilitates the transfer of the sulfate (B86663) group from PAPS to a hydroxyl group on the bile acid molecule. oup.com In humans, sulfation predominantly occurs at the 3-OH position of the steroid nucleus. oup.com The resulting sulfated bile acids carry a permanent negative charge, which significantly increases their water solubility and facilitates their elimination from the body. oup.com This metabolic pathway serves as an important detoxification mechanism by converting potentially toxic bile acids into less harmful, readily excretable forms. oup.com

Structural Characteristics of this compound

This compound is a monohydroxy bile acid derivative distinguished by the presence of a sulfate group. hmdb.ca This structural modification confers unique physicochemical properties compared to its parent compound, chenodeoxycholic acid.

The key structural feature is the sulfate ester at the 3-position of the cholane (B1240273) steroid nucleus. smolecule.com This addition of a highly polar sulfate group to the hydrophobic steroid backbone makes the molecule amphipathic. hmdb.ca The chemical formula for this compound is C24H40O7S, with a molecular weight of approximately 472.6 g/mol . smolecule.com The systematic IUPAC name for this compound is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. smolecule.com The molecule possesses ten defined stereocenters, with the 3α-sulfate substitution being the critical modification that distinguishes it from chenodeoxycholic acid. smolecule.com

CharacteristicDataReference
Chemical FormulaC24H40O7S smolecule.com
Molecular Weight472.6 g/mol smolecule.com
Key Functional Groups3α-sulfate, 7α-hydroxyl, C-24 carboxylic acid smolecule.com
Parent CompoundChenodeoxycholic Acid avantiresearch.com
IUPAC Name(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O8S B1230371 Chenodeoxycholate 3-sulphate CAS No. 39280-88-1

Properties

CAS No.

39280-88-1

Molecular Formula

C24H42O8S

Molecular Weight

490.7 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid;sulfuric acid

InChI

InChI=1S/C24H40O4.H2O4S/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-5(2,3)4/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);(H2,1,2,3,4)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;/m1./s1

InChI Key

NTHFOQKLSZUQTR-OICFXQLMSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.OS(=O)(=O)O

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.OS(=O)(=O)O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.OS(=O)(=O)O

Synonyms

CDCS
chenodeoxycholate 3-sulphate
chenodeoxycholate sulfate conjugate
chenodeoxycholic acid 3-sulfate
chenodeoxycholic acid sulfate conjugate

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Chenodeoxycholate 3 Sulphate Formation

Precursor Bile Acid Metabolism: Chenodeoxycholic Acid Derivation

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. avantiresearch.comelsevier.es This process involves a series of enzymatic reactions, with cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme. elsevier.es Once synthesized, CDCA can be conjugated with the amino acids glycine (B1666218) or taurine, which increases its water solubility. elsevier.es This unconjugated or conjugated CDCA then serves as the direct precursor for the formation of chenodeoxycholate 3-sulphate. The initial step in the formation of this compound is the availability of its precursor, chenodeoxycholic acid (CDCA). oup.comcapes.gov.br CDCA is one of the two main primary bile acids synthesized from cholesterol in human liver hepatocytes. elsevier.esnih.gov

Identification and Characterization of Sulfotransferase Enzymes (SULTs) Involved

The sulfation of chenodeoxycholic acid is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.com These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of CDCA. nih.govuniprot.org

Role of Sulfotransferase-2A1 (SULT2A1)

Among the various SULT isoforms, Sulfotransferase-2A1 (SULT2A1) has been identified as the primary enzyme responsible for the sulfation of bile acids, including chenodeoxycholic acid, in humans. oup.comnih.govnih.gov SULT2A1 is highly expressed in the liver and adrenal glands and exhibits broad substrate specificity, acting on various hydroxysteroids. nih.gov Its crucial role in bile acid detoxification is underscored by its ability to convert less soluble and potentially toxic bile acids into more water-soluble and readily excretable sulfate (B86663) conjugates. oup.comnih.gov This enzymatic action is a key mechanism for preventing the accumulation of toxic levels of bile acids. wjgnet.com

Positional Specificity of Sulfation (e.g., 3-OH vs. 7-OH)

The sulfation of chenodeoxycholic acid can occur at different hydroxyl positions, primarily at the 3-OH and 7-OH groups. oup.com In humans, there is a clear preference for sulfation at the 3-OH position, leading to the formation of this compound. oup.comoup.com Studies using rat and hamster liver homogenates have also demonstrated that while sulfation can occur at both the 3-OH and 7-OH positions, the rate of formation of the 3-sulfate isomer is significantly higher. oup.comnih.gov Specifically, the synthesis rate of the 7-sulfate ester was found to be less than 20% of that of the 3-sulfate isomer, and the formation of a di-sulfated product was not definitively observed in vitro. nih.gov However, it's noteworthy that in some species, like mice, sulfation at the 7-OH position can be more predominant. oup.com In isolated perfused rat kidneys, the principal metabolite of CDCA was identified as chenodeoxycholate 7-sulphate, with only trace amounts of the 3-sulphate form detected. nih.gov

Regulation of Bile Acid Sulfation at the Molecular Level

The process of bile acid sulfation, and specifically the activity of SULT2A1, is under tight regulatory control by nuclear receptors. These receptors act as sensors for bile acids and other molecules, modulating the expression of genes involved in their metabolism and transport. Key nuclear receptors implicated in the regulation of SULT2A1 and bile acid sulfation include:

Farnesoid X Receptor (FXR): This receptor plays a central role in bile acid homeostasis. wjgnet.comnih.gov Activation of FXR has been shown to influence the expression of SULT2A1. oup.com

Pregnane (B1235032) X Receptor (PXR): PXR is another nuclear receptor that has been demonstrated to regulate the expression of SULT2A1. oup.com

Vitamin D Receptor (VDR): The vitamin D receptor is also considered a potential regulator of bile acid sulfation. oup.com

The intricate interplay of these nuclear receptors ensures that the sulfation of bile acids is appropriately managed to maintain homeostasis and protect the liver from the toxic effects of excessive bile acid accumulation. oup.comnih.gov

Metabolic Disposition and Systemic Fate of Chenodeoxycholate 3 Sulphate

Enterohepatic Circulation Dynamics of Sulfated Bile Acids

The enterohepatic circulation is a crucial process for conserving the body's bile acid pool. nih.govelsevier.esmdpi.comwjgnet.com However, the sulfation of bile acids, including chenodeoxycholate, markedly alters their participation in this recycling pathway. oup.comoup.com

Intestinal Absorption and Limited Recirculation

Sulfation of chenodeoxycholate at the 3-position increases its polarity and water solubility. oup.comoup.com This chemical modification significantly limits its passive diffusion across the intestinal membrane. oup.com While unconjugated chenodeoxycholic acid is readily absorbed in the small intestine, its sulfated form, chenodeoxycholate 3-sulphate, exhibits poor intestinal absorption. oup.comnih.gov

This reduced absorption is a key factor in the limited enterohepatic recirculation of sulfated bile acids. oup.com Studies have shown that only small amounts of glycochenodeoxycholate-3-sulphate excreted in bile are reabsorbed from the intestine. nih.gov Furthermore, sulfated bile acids are not effectively transported by the primary bile acid uptake systems in the ileum, further contributing to their decreased recirculation. biologists.com The limited reabsorption of this compound means that a larger proportion is passed into the large intestine. oup.com In the colon, gut microbiota can de-sulfate the molecule, releasing the non-sulfated chenodeoxycholic acid, which can then be reabsorbed or further metabolized by bacteria. nih.gov

Hepatic Uptake and Efflux Mechanisms

The liver plays a central role in the processing of both recirculated and newly synthesized bile acids. For sulfated bile acids like this compound that enter the portal circulation, their uptake and subsequent efflux from hepatocytes are mediated by a specific set of transport proteins.

The uptake of this compound and its glycine (B1666218) conjugate from the blood into hepatocytes is facilitated by members of the organic anion-transporting polypeptide (OATP) family, specifically OATP1B1 and OATP1B3. researchgate.netnih.govbohrium.comresearchgate.net The sodium-taurocholate cotransporting polypeptide (NTCP), the primary transporter for conjugated bile acids, also appears to transport sulfated forms, although potentially with lower affinity. wjgnet.comnih.govfrontiersin.org

Once inside the hepatocyte, the efflux of this compound can occur across two membranes: the canalicular membrane into bile or the basolateral membrane back into the sinusoidal blood. The multidrug resistance-associated protein 2 (MRP2) is a key transporter responsible for the biliary excretion of sulfated and glucuronidated bile acids. mdpi.comoup.com In contrast, the efflux of non-sulfated bile acids is primarily handled by the bile salt export pump (BSEP). oup.comoup.com

Efflux back into the bloodstream, a process that becomes more significant in cholestatic conditions, is mediated by transporters such as MRP3. frontiersin.orgnih.govnih.gov Under normal conditions, the expression of MRP3 in the liver is low, but it can be upregulated in liver disease, providing an alternative route for the elimination of bile acids and their conjugates from the hepatocyte. nih.gov

Interactive Table: Hepatic Transporters for this compound

TransporterLocationFunctionSubstrate Specificity
OATP1B1 Basolateral MembraneUptake from blood into hepatocytesTransports glycochenodeoxycholate-3-sulphate. researchgate.netnih.govbohrium.comresearchgate.net
OATP1B3 Basolateral MembraneUptake from blood into hepatocytesTransports glycochenodeoxycholate-3-sulphate. researchgate.netnih.govbohrium.comresearchgate.net
NTCP Basolateral MembraneUptake from blood into hepatocytesTransports conjugated bile acids and some sulfated forms like glycochenodeoxycholate-3-sulphate. wjgnet.comnih.govfrontiersin.org
MRP2 Canalicular MembraneEfflux from hepatocytes into bileTransports sulfated and glucuronidated bile acids. mdpi.comoup.com
MRP3 Basolateral MembraneEfflux from hepatocytes back into bloodTransports sulfated bile acids. frontiersin.orgnih.govnih.gov

Excretory Pathways and Mechanisms

Due to their limited intestinal reabsorption, sulfated bile acids like this compound are primarily eliminated from the body through renal and fecal excretion. oup.comnih.gov

Renal Excretion and Urinary Elimination

A significant portion of this compound that enters the systemic circulation is efficiently cleared by the kidneys and excreted in the urine. oup.comnih.gov The renal clearance of sulfated bile salts is substantially higher than that of their non-sulfated counterparts. nih.govnih.gov This enhanced urinary elimination is attributed to a combination of factors, including active tubular secretion. nih.gov

Studies have shown that compounds like probenecid (B1678239) can decrease the clearance of this compound, suggesting competition for secretion via the proximal tubular organic acid secretory pathway. nih.gov The apical sodium-dependent bile acid transporter (ASBT) in the renal tubules, which reabsorbs filtered bile acids, does not transport sulfated conjugates, further promoting their urinary excretion. biologists.comphysiology.org In conditions of impaired liver function, such as cirrhosis, the urinary excretion of sulfated bile acids becomes a more prominent pathway for bile acid elimination. nih.govnih.gov

Fecal Excretion

The portion of this compound that is not absorbed in the intestine is passed into the large intestine and ultimately excreted in the feces. oup.comnih.gov The amount of fecal excretion is directly related to the limited intestinal absorption of this sulfated bile acid. oup.comoup.com Within the colon, intestinal bacteria can metabolize this compound. nih.gov This bacterial action can include desulfation, which removes the sulfate (B86663) group and converts it back to chenodeoxycholic acid. nih.gov This deconjugated form may then be either reabsorbed or further transformed by bacteria before being excreted. nih.gov

Biological Functions and Physiological Roles of Chenodeoxycholate 3 Sulphate

Modulation of Nuclear Receptors

Chenodeoxycholate 3-sulphate interacts with several nuclear receptors, playing a key role in a complex network that governs bile acid homeostasis and detoxification. Its activity often differs from that of its unsulfated parent compound, CDCA, highlighting the functional importance of the sulfation process.

Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Interactions

The Pregnane X Receptor (PXR) is a key nuclear receptor that senses foreign compounds (xenobiotics) and endogenous substances (endobiotics), including bile acids, to regulate their detoxification. nih.govdtu.dk PXR activation plays a significant role in the metabolic pathway that produces this compound. Specifically, PXR upregulates the expression of phase II conjugating enzymes, including sulfotransferase 2A1 (SULT2A1), which catalyzes the sulfation of bile acids. oup.commdpi.com

While direct studies on CDCS as a PXR ligand are limited, evidence shows that other sulfated bile acids, such as lithocholic acid-3-sulfate, can act as PXR agonists. nih.gov This suggests that CDCS may also function as a ligand for PXR, participating in the broader regulation of metabolic detoxification pathways. Bile acids in general are known to activate PXR. dtu.dkmdpi.com

Interactions with the Constitutive Androstane Receptor (CAR) are less defined. Bile acids are known to regulate a variety of nuclear receptors, including CAR, but specific data on the direct modulation of CAR by this compound is not prominently featured in current research literature. mdpi.com

Vitamin D Receptor (VDR) Modulation

The relationship between this compound and the Vitamin D Receptor (VDR) is primarily indirect, mediated through its precursor, CDCA. The secondary bile acid lithocholic acid (LCA), which is formed from CDCA by intestinal bacteria, is a recognized endogenous agonist for VDR. nih.govresearchgate.netmdpi.com This activation of VDR by a metabolite of CDCA underscores the intricate connection between bile acid pathways and vitamin D signaling.

Studies have shown that the deletion of VDR in mouse models alters the metabolism of CDCA, further confirming the interplay between these systems. nih.gov However, there is no direct evidence to suggest that this compound itself is a significant ligand or modulator of VDR. nih.govmdpi.com The sulfation process, which prepares the molecule for excretion, generally reduces its biological activity at nuclear receptors. oup.com

Interactions with Membrane Receptors (e.g., TGR5, NMDAR, GABA(A)R)

In addition to nuclear receptors, bile acids modulate cell signaling through membrane-bound receptors. The sulfation of chenodeoxycholic acid significantly alters these interactions.

ReceptorInteraction with Chenodeoxycholic Acid (CDCA)Interaction with this compound (CDCS)
TGR5 AgonistActivity is likely abolished or significantly reduced. researchgate.net
NMDA Receptor Potent Antagonist researchgate.netnih.govActivity not definitively characterized; likely reduced due to increased polarity.
GABA(A) Receptor Potent Antagonist researchgate.netnih.govActivity not definitively characterized; likely reduced due to increased polarity.

Takeda G protein-coupled receptor 5 (TGR5) is a prominent membrane receptor for bile acids. nih.gov While many bile acids activate TGR5, the structural modification of sulfation has a profound impact. Research on the closely related compound lithocholic acid (LCA) shows that sulfation at the C3 position effectively abolishes its TGR5 agonist activity. researchgate.net This strongly suggests that this compound is not a significant TGR5 agonist.

The precursor, CDCA, is known to be a potent antagonist at the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid type A (GABA(A)) receptor in the central nervous system. researchgate.netnih.govdntb.gov.ua This activity highlights a neuroactive potential for unsulfated bile acids. However, the effect of 3-sulfation on this antagonism has not been fully characterized. The addition of a sulfate (B86663) group makes this compound significantly more polar and water-soluble, which is expected to limit its ability to cross the blood-brain barrier and interact with these neural receptors, thereby reducing or altering this specific biological function compared to CDCA.

Influence on Metabolic Homeostasis (Mechanistic Aspects)

This compound plays a vital role in maintaining metabolic homeostasis, particularly in lipid metabolism, primarily through its function as a detoxification product of cholesterol catabolism.

Lipid Metabolism Modulation

The influence of this compound on lipid metabolism is based on two key mechanistic aspects. First, through its potential, albeit likely weak, interaction with FXR, it can participate in the feedback inhibition of bile acid synthesis from cholesterol. ahajournals.org This regulation helps control the size of the bile acid pool and the rate of cholesterol breakdown.

Glucose Metabolism Regulation

Direct research on the specific role of this compound in glucose metabolism regulation is not extensively available. However, the functions of its precursor, CDCA, and other related sulfated bile acids provide some insights into its potential, albeit likely different, activities.

Bile acids, in general, are recognized as signaling molecules that influence glucose homeostasis through various mechanisms, including the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor (TGR5). ontosight.ainih.gov CDCA is a known potent activator of FXR. The activation of FXR in the liver can suppress the expression of genes involved in gluconeogenesis, the process of producing glucose. nih.gov

Sulfation, the key modification differentiating this compound from CDCA, is known to alter the biological activity of bile acids. For instance, sulfation can reduce the ability of bile acids to activate TGR5. This is significant as TGR5 activation is linked to improved glucose tolerance and insulin (B600854) sensitivity. Furthermore, a study on a related sulfated bile acid, taurolithocholic acid-3 sulphate (TLCS), demonstrated that it impairs insulin signaling in cultured rat hepatocytes. nih.gov This suggests that sulfation may negate or alter the effects on glucose metabolism observed with the parent bile acid.

While the primary role of sulfation is detoxification and enhanced excretion, the potential for sulfated bile acids to have direct biological effects remains an area of ongoing research. oup.com

Table 1: Effects of Related Bile Acids on Glucose Metabolism

CompoundReceptor/PathwayObserved Effect on Glucose Metabolism
Chenodeoxycholic Acid (CDCA)Farnesoid X Receptor (FXR)Activation of FXR can lead to the downregulation of gluconeogenic genes (PEPCK and G-6-Pase). nih.gov
Taurocholate (TCA)Gαi-protein-coupled receptors, AKT pathwayDownregulates gluconeogenic genes (PEPCK and G-6-Pase) in primary rat hepatocytes. nih.gov
Taurolithocholic Acid-3 Sulphate (TLCS)Insulin signaling pathwayInduces insulin resistance in cultured hepatocytes. nih.gov

Immunomodulatory and Anti-inflammatory Properties (Mechanistic)

The immunomodulatory and anti-inflammatory properties of this compound have not been directly elucidated in dedicated studies. The available research focuses on its precursor, CDCA, and the general impact of sulfation on the inflammatory actions of bile acids.

CDCA has been shown to possess pro-inflammatory properties by activating the NLRP3 inflammasome in macrophages. researchgate.netoncotarget.comnih.gov This activation leads to the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). The mechanism involves the production of reactive oxygen species (ROS) and potassium efflux, which are key triggers for inflammasome assembly. researchgate.netnih.gov The activation of the NLRP3 inflammasome by CDCA is reportedly dependent on the TGR5 receptor and subsequent signaling through the EGFR-ERK/AKT/JNK pathway. oncotarget.com

Conversely, some studies suggest that bile acids, including CDCA, may have anti-inflammatory effects. It has been proposed that CDCA can inhibit pro-inflammatory signaling through the NF-κB pathway. nih.gov The activation of FXR by bile acids has also been demonstrated to have anti-inflammatory effects by preserving intestinal barrier function and inhibiting the production of pro-inflammatory cytokines. nih.gov

The sulfation of bile acids can significantly alter their inflammatory potential. While sulfation is generally considered a detoxification process that reduces the toxicity of hydrophobic bile acids, some evidence suggests that sulfation of secondary bile acids may render them pro-inflammatory in the colon. nih.govphysiology.org In contrast, another study indicated that the immunosuppressive effects of CDCA on T-cell proliferation were not shared by the more hydrophilic bile acid, ursodeoxycholic acid (UDCA), suggesting that the hydrophobicity, which is altered by sulfation, is a key determinant of these effects. nih.gov

Table 2: Mechanistic Insights into the Inflammatory Actions of Chenodeoxycholic Acid (CDCA)

Cellular Target/PathwayMechanism of ActionInflammatory Outcome
Macrophages (NLRP3 Inflammasome)Induction of ROS production and K+ efflux via TGR5/EGFR signaling. researchgate.netoncotarget.comPro-inflammatory (Activation and secretion of IL-1β). researchgate.net
Macrophages (Cytokine Expression)Induction of IL-1 and TNFα mRNA expression. nih.govPro-inflammatory. nih.gov
T-LymphocytesDose-dependent inhibition of proliferative response in mixed lymphocyte culture. nih.govImmunosuppressive. nih.gov
Intestinal Epithelial Cells (FXR)Activation of FXR preserves intestinal barrier function and inhibits pro-inflammatory cytokine production. nih.govAnti-inflammatory. nih.gov

Neuroactive Potential and Central Nervous System Interactions

There is a lack of direct scientific evidence on the neuroactive potential and central nervous system (CNS) interactions of this compound. The research in this area has been conducted on its non-sulfated precursor, CDCA.

Studies have shown that CDCA can cross the blood-brain barrier and exert effects within the CNS. nih.govnih.gov One of the key findings is that CDCA acts as a potent antagonist at both N-methyl-D-aspartate (NMDA) receptors and γ-aminobutyric acid type A (GABA(A)) receptors in hypothalamic neurons. researchgate.netmdpi.com The antagonism of NMDA receptors by CDCA has been linked to neuroprotective effects, specifically in the context of reducing glutamate-induced excitotoxicity, which is a key factor in neuronal death associated with ischemic stroke. nih.gov

The ability of bile acids to interact with neuronal receptors suggests they can function as signaling molecules within the brain. researchgate.net For instance, the administration of CDCA has been shown to be an effective treatment for the neurological symptoms of cerebrotendinous xanthomatosis, a rare genetic disorder characterized by deficient CDCA synthesis. nih.gov

The impact of sulfation on the neuroactive properties of bile acids is not well understood. Sulfation increases the polarity of the molecule, which could potentially limit its ability to passively diffuse across the blood-brain barrier. nih.gov However, specific transporters for sulfated steroids may exist. For example, studies on other sulfated compounds like dopamine (B1211576) sulfate have shown that they can permeate the blood-brain barrier. plos.org Whether this compound utilizes such transport mechanisms or has any direct interactions with neuronal receptors remains to be investigated. One study on a different sulfated bile acid, sulfated lithocholyltaurine, found that it did not alter the binding of a cholinergic radioligand to chief cells, in contrast to its non-sulfated counterpart, suggesting that sulfation can abolish receptor interactions. physiology.org

Table 3: Neuroactive Properties of Chenodeoxycholic Acid (CDCA)

Neuronal TargetObserved EffectPotential Implication
NMDA ReceptorsAntagonist activity, reducing over-activation by glutamate. nih.govresearchgate.netNeuroprotection against excitotoxicity. nih.gov
GABA(A) ReceptorsAntagonist activity. researchgate.netmdpi.comModulation of inhibitory neurotransmission.

Analytical Methodologies for Chenodeoxycholate 3 Sulphate Quantification and Identification

Sample Preparation Techniques for Biological Matrices

The initial and critical step in the analysis of chenodeoxycholate 3-sulphate from biological samples, such as plasma, serum, and urine, is the effective isolation of the analyte from interfering endogenous substances like proteins, phospholipids, and salts. nih.gov The choice of sample preparation technique depends on the nature of the biological matrix, the required sensitivity, and the analytical platform to be used. nih.gov Common methods include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein precipitation is a rapid and straightforward method often employed for plasma and serum samples. nih.gov It typically involves the addition of a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724), to denature and precipitate proteins. nih.gov Following centrifugation, the supernatant containing the bile acids can be collected. This method is simple but may result in a less clean extract compared to other techniques, potentially leading to matrix effects in the subsequent analysis.

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of bile acids from various biological fluids. vt.edunih.gov It offers superior purity of the final extract compared to protein precipitation. nih.gov For sulfated bile acids like this compound, reversed-phase SPE cartridges, such as those containing C18 sorbent, are commonly utilized. researchgate.net The general procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the retained bile acids with an appropriate organic solvent. nih.gov

Liquid-liquid extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. nih.gov While effective, LLE can be more labor-intensive and may require larger volumes of organic solvents compared to SPE. nih.gov

A comparison of these common sample preparation techniques is presented below:

TechniquePrincipleAdvantagesDisadvantagesTypical Application for this compound
Protein PrecipitationUse of an organic solvent to precipitate proteins.Fast, simple, and inexpensive.Less clean extract, potential for matrix effects.High-throughput analysis of plasma or serum samples. nih.gov
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase.High recovery, clean extracts, can concentrate the analyte. More time-consuming and costly than precipitation.Analysis of plasma, serum, and urine requiring high sensitivity. vt.eduresearchgate.net
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Effective for removing highly polar or non-polar interferences.Can be labor-intensive and requires larger solvent volumes. nih.govLess common for routine analysis but can be used for specific applications.

Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are employed to separate this compound from other bile acids and remaining matrix components before detection. This separation is crucial, especially for distinguishing between isomeric bile acids.

High-performance liquid chromatography (HPLC) has been a cornerstone in the analysis of bile acids for many years. researchgate.netsrmatlas.org Reversed-phase HPLC is the most common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The separation of sulfated bile acids, including this compound, has been successfully achieved using various HPLC conditions. researchgate.netnih.gov

Key parameters for the HPLC analysis of this compound are summarized in the following table:

ParameterDescriptionExample Conditions
Stationary Phase (Column)Typically octadecylsilane (B103800) (ODS or C18) columns are used for reversed-phase separation. researchgate.netODS SC-02 column. researchgate.net
Mobile PhaseA mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). researchgate.netAcetonitrile and 0.5% ammonium (B1175870) carbonate in various ratios (e.g., 8:26 v/v). researchgate.net Another example is n-Butanol:acetic acid:water (10:2:3). mdpi.com
Elution ModeGradient elution, where the mobile phase composition is changed during the run, is often necessary for resolving complex mixtures of bile acids. researchgate.netA gradient starting with a higher aqueous component and increasing the organic component over time. researchgate.net
DetectionWhen coupled with a UV detector, derivatization is often required. However, coupling to a mass spectrometer is more common for specificity. researchgate.netUV detection (after derivatization) or mass spectrometry. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 μm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govresearchgate.net This makes UHPLC particularly well-suited for the demanding analysis of low-concentration endogenous compounds like this compound in complex biological samples. nih.gov

A validated UHPLC-MS/MS method for the closely related glycochenodeoxycholate-3-sulfate (GCDCA-S) provides a strong reference for the analysis of this compound. nih.gov The chromatographic conditions are detailed below:

ParameterConditionReference
ColumnAccucore aQ (50 mm × 2.1 mm, 2.6 μm) with a C18 guard cartridge. nih.gov
Mobile Phase A2 mM ammonium acetate (B1210297) in water. nih.gov
Mobile Phase B100% methanol. nih.gov
Flow Rate0.4 mL/min. nih.gov
Gradient ElutionA linear gradient from 45% to 90% Mobile Phase B. nih.gov
Column Temperature20 °C. nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is the definitive technique for the detection and structural characterization of this compound, offering unparalleled sensitivity and specificity. mdpi.com It is almost always coupled with a chromatographic separation method (LC-MS).

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like sulfated bile acids. This compound is typically analyzed in the negative ion mode, where it readily forms a deprotonated molecule [M-H]⁻. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the selected precursor ion and analyzing the resulting product ions. For sulfated bile acids, a characteristic fragmentation pattern involves the neutral loss of the sulfur trioxide (SO₃) group, which corresponds to a mass loss of 80 Da. Another characteristic fragment ion for sulfated steroids is the bisulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97. researchgate.net This specific fragmentation is highly indicative of the presence of a sulfate (B86663) conjugate.

Selected reaction monitoring (SRM) is a targeted MS/MS technique performed on a triple quadrupole mass spectrometer that provides exceptional sensitivity and selectivity for quantitative analysis. researchgate.netnih.gov In an SRM experiment, the first quadrupole is set to select the precursor ion of the target analyte (e.g., the [M-H]⁻ of this compound), the second quadrupole serves as a collision cell to fragment the precursor ion, and the third quadrupole is set to select a specific product ion. researchgate.net This specific precursor-to-product ion transition is monitored over time, resulting in a highly specific chromatogram for the target analyte.

For this compound (molecular weight 472.635 g/mol ), the expected SRM transition in negative ion mode would involve the deprotonated molecule as the precursor ion and a major fragment ion as the product. mdpi.com Based on the known fragmentation of sulfated bile acids, the primary transition would be the loss of SO₃.

The key parameters for the SRM analysis of this compound and its glycine-conjugated counterpart are presented in the table below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)FragmentationReference
This compound471.5391.5[M-H-SO₃]⁻ mdpi.com
Glycothis compound (GCDCA-S)528.4448.3[M-H-SO₃]⁻ nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful and versatile platform for the comprehensive analysis of bile acids, including sulfated species like this compound. acs.orgnih.govresearchgate.net This technique is distinguished by its ability to determine the mass of a molecule with very high accuracy, which is essential for the analysis of complex biological samples. measurlabs.com

The primary advantage of HRMS in the analysis of this compound lies in its high mass accuracy and resolution. sciex.com Bile acids are a class of structurally similar molecules, with many existing as isomers that differ only in the spatial arrangement of hydroxyl groups. sciex.com HRMS can distinguish between these isomers, which is often a challenge for lower-resolution instruments like triple-quadrupole mass spectrometers (TQMS). sciex.com By providing a high-resolution full product ion spectrum for each targeted bile acid, HRMS allows for more confident identification and reduces background chemical interferences. sciex.comsciex.com

In a typical LC-HRMS workflow, the sample is first subjected to chromatographic separation to resolve this compound from other bile acids and matrix components. The separated analyte then enters the mass spectrometer, where it is ionized and its exact mass-to-charge ratio (m/z) is measured. measurlabs.com The high resolution allows for the use of a narrow m/z extraction window for fragment ions, which significantly improves the signal-to-noise ratio of the assay by excluding isobaric interferences. sciex.comsciex.com

Multiplexed HRMS assays have been developed for the simultaneous quantification of multiple bile acids, including glycochenodeoxycholate 3-sulfate, a closely related compound. nih.govresearchgate.net These methods demonstrate the capability of HRMS to provide sensitive and comprehensive profiling of bile acid metabolism in various biological matrices such as plasma, serum, and urine. acs.orgnih.govresearchgate.net

ParameterHRMS Advantage in this compound AnalysisSource(s)
Specificity High mass accuracy and resolution enable differentiation of structural isomers and reduce isobaric interferences. sciex.comsciex.com
Identification Generates a full product ion spectrum for each targeted bile acid, providing confident structural characterization. sciex.comsciex.com
Sensitivity Narrow mass extraction windows for fragment ions reduce background noise, improving the signal-to-noise ratio. sciex.comsciex.com
Comprehensiveness Enables versatile and high-throughput targeted metabolomics for the quantitative analysis of numerous bile acids simultaneously. acs.orgnih.govresearchgate.net

Method Validation and Quality Control Parameters (e.g., Sensitivity, Specificity, Accuracy)

The validation of analytical methods is crucial to ensure the reliability, reproducibility, and accuracy of the quantification of this compound and its related metabolites. Validation is typically performed in accordance with established international guidelines. researchgate.net Key parameters that are assessed during method validation include sensitivity, specificity, accuracy, precision, linearity, and recovery.

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For sulfated bile acids, methods have achieved LLOQs as low as 0.5 ng/mL in plasma. nih.govnih.govresearchgate.net

Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other bile acids or matrix components. sciex.com This is particularly important for this compound due to the existence of numerous isomers.

Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percentage bias. Validated methods for related sulfated bile acids report accuracy bias values well within acceptable limits, for instance, within ±10.9% and between -8.15% and 5.96%. nih.govnih.govbohrium.com

Precision measures the degree of scatter between a series of measurements. It is usually expressed as the coefficient of variation (CV) and is assessed at both intra-day (within a single day) and inter-day (between different days) levels. For the analysis of sulfated bile acids, precision values are typically required to be less than 15% CV, with some methods achieving a CV of less than 11.6%. nih.govnih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. Calibration curves for sulfated bile acids typically show a high degree of linearity, with correlation coefficients (r²) greater than 0.99. nih.govnih.govbohrium.com

The following table summarizes typical validation parameters for analytical methods used in the quantification of sulfated bile acids, including this compound derivatives.

Validation ParameterTypical Acceptance Criteria/FindingSource(s)
Sensitivity (LLOQ) 0.5 ng/mL nih.govnih.govresearchgate.net
Accuracy (Bias) Within ±15%; reported at 10.9% and -8.15% to 5.96% nih.govnih.govbohrium.com
Precision (CV) <15%; reported at <11.6% nih.govnih.gov
Linearity (r²) >0.99 nih.govnih.govbohrium.com
Extraction Recovery >80% nih.govnih.govresearchgate.net

Pathophysiological Associations and Mechanistic Implications

Role in Cholestatic Liver Diseases (Mechanistic)

Chenodeoxycholate 3-sulphate (CDC-3S) plays a significant role in the pathophysiology of cholestatic liver diseases, where the flow of bile from the liver is reduced or blocked. Under normal physiological conditions, sulfation of bile acids like chenodeoxycholic acid (CDCA) is a minor metabolic pathway. karger.com However, in cholestatic conditions, there is a marked increase in the sulfation of bile acids. karger.com This process is considered a detoxification mechanism, as sulfation increases the water solubility of otherwise hydrophobic and potentially toxic bile acids, which facilitates their renal and fecal excretion. nih.gov

The accumulation of hydrophobic bile acids is a key contributor to liver injury in cholestasis. nih.govdrugbank.com The sulfated form, CDC-3S, is less toxic than its unsulfated precursor, CDCA. nih.gov The increased polarity of CDC-3S due to the sulfate (B86663) group reduces its ability to cross cell membranes by passive diffusion, thereby limiting its entry into hepatocytes and reducing its detergent-like toxic effects on cell membranes.

Mechanistically, the role of CDC-3S and its parent compound, CDCA, involves complex interactions with nuclear and cell surface receptors that regulate bile acid homeostasis, inflammation, and fibrosis. researchgate.netnih.gov

Takeda G-protein coupled Receptor 5 (TGR5): CDCA and other bile acids also signal through TGR5, a cell surface receptor. researchgate.netmdpi.com Activation of TGR5 in various cell types, including macrophages (Kupffer cells) and endothelial cells, can have anti-inflammatory effects. amegroups.cn However, the signaling outcomes can be complex and cell-type specific. mdpi.com For instance, in macrophages, CDCA has been shown to trigger pro-inflammatory responses. nih.gov

Inflammasome Activation: A key mechanistic link between bile acids and liver inflammation in cholestasis is the activation of the NLRP3 inflammasome. nih.govnih.gov Studies have demonstrated that the primary hydrophobic bile acid, CDCA, can act as an endogenous danger signal, inducing the activation of the NLRP3 inflammasome in macrophages. nih.govnih.gov This activation leads to the production and secretion of the pro-inflammatory cytokine IL-1β, which plays a critical role in mediating liver inflammation and fibrosis. nih.govnih.govresearchgate.net The process is mediated by the generation of reactive oxygen species (ROS) and potassium efflux. nih.govresearchgate.net While sulfation to CDC-3S is a detoxification step, the precursor CDCA's ability to drive inflammation highlights a central mechanism of injury in cholestasis. nih.gov

The enhanced renal clearance of sulfated bile acids like CDC-3S is another important mechanistic aspect. nih.gov In cholestasis, when biliary excretion is impaired, the kidneys become a crucial alternative route for bile acid elimination. nih.gov The high degree of protein binding of CDC-3S is overcome by its efficient tubular secretion in the kidneys. nih.gov

Table 1: Mechanistic Roles of this compound and its Precursor in Cholestatic Liver Disease

MechanismDescriptionKey Molecules InvolvedOutcomeReferences
Detoxification via SulfationIncreased water solubility of hydrophobic bile acids, facilitating their elimination.Chenodeoxycholic acid (CDCA), SulfotransferasesReduced cellular toxicity of bile acids. karger.comnih.gov
Receptor ModulationInteraction with nuclear and cell surface receptors that regulate bile acid homeostasis.Farnesoid X Receptor (FXR), Takeda G-protein coupled Receptor 5 (TGR5)Altered gene expression related to bile acid synthesis and transport. researchgate.netnih.gov
Inflammasome ActivationThe precursor, CDCA, acts as a danger signal to activate the NLRP3 inflammasome in macrophages.NLRP3, Caspase-1, IL-1β, Reactive Oxygen Species (ROS)Initiation and perpetuation of liver inflammation and fibrosis. nih.govnih.govresearchgate.net
Enhanced Renal ExcretionIncreased elimination of sulfated bile acids through the kidneys when biliary routes are blocked.Organic anion transporters in renal tubulesAlternative pathway for bile acid removal during cholestasis. nih.gov

Associations with Metabolic Disorders (Mechanistic)

Recent research has uncovered a potential mechanistic link between altered bile acid metabolism and the pathogenesis of abdominal aortic aneurysm (AAA), a localized dilation of the abdominal aorta. The gut microbiome plays a significant role in this association by metabolizing primary bile acids into secondary bile acids, which can then influence systemic inflammation and vascular health. nih.govnih.gov

The development of AAA is characterized by chronic inflammation, degradation of the extracellular matrix, and apoptosis of vascular smooth muscle cells. nih.govnih.gov Certain bile acids have been shown to be pro-inflammatory and may contribute to these pathological processes. frontiersin.org For instance, high concentrations of deoxycholic acid (DCA), a secondary bile acid, can activate macrophages through the TGR5 receptor, leading to the production of inflammatory cytokines. frontiersin.org

While direct studies on this compound are limited in the context of AAA, the broader implications of bile acid signaling are relevant. The inflammatory pathways activated by certain bile acids, such as the NF-κB pathway, are known to be involved in the development of AAA. karger.com Furthermore, gut dysbiosis, which alters the bile acid pool, has been linked to AAA by promoting the formation of neutrophil extracellular traps, a key feature of the inflammatory response in this condition. nih.gov

Emerging evidence suggests a connection between bile acid metabolism and the risk and progression of endometrial cancer. frontiersin.org This association is often linked to metabolic disturbances like obesity and insulin (B600854) resistance, which are known risk factors for endometrial cancer. nih.govmdpi.com

Mechanistically, certain bile acids are thought to promote the proliferation of cancer cells. For example, low concentrations of CDCA have been shown to induce the expression of cyclin D1, a key regulator of cell cycle progression, thereby promoting the proliferation of endometrial cancer cells. frontiersin.org This effect may be mediated through the activation of the TGR5-dependent CREB signaling pathway. frontiersin.org

Abdominal Aortic Aneurysm (AAA)

Implications in Inflammatory Conditions

This compound and its parent compound, CDCA, have significant implications in various inflammatory conditions, largely due to their ability to modulate immune responses and inflammatory signaling pathways.

A primary mechanism through which CDCA exerts pro-inflammatory effects is by activating the NLRP3 inflammasome in macrophages. nih.govnih.gov This activation is a critical step in the innate immune response and leads to the maturation and secretion of the highly pro-inflammatory cytokine IL-1β. nih.govresearchgate.net This process is initiated by CDCA-induced reactive oxygen species (ROS) production and potassium efflux. nih.govresearchgate.net The subsequent release of IL-1β can then drive inflammatory processes in various tissues. researchgate.net

The interaction of bile acids with receptors like FXR and TGR5 is also crucial in modulating inflammation. FXR activation generally has anti-inflammatory effects and helps preserve the intestinal barrier function. mdpi.comtandfonline.com Conversely, dysregulation of FXR signaling can exacerbate intestinal inflammation. tandfonline.com TGR5 activation can also have anti-inflammatory effects by suppressing the NF-κB pathway in macrophages, a central regulator of inflammation. amegroups.cn Therefore, the balance of different bile acids and their engagement with these receptors are key determinants of the inflammatory state in the gut and other tissues.

Utility as a Biomarker in Disease States (Diagnostic/Prognostic)

The measurement of this compound and its conjugated forms in biological fluids has shown considerable promise for its utility as a diagnostic and prognostic biomarker in various disease states, particularly those involving the liver. frontiersin.orgresearchgate.net

In patients with liver cirrhosis, the profile of serum bile acids is significantly altered, reflecting the severity of liver dysfunction. nih.govnih.gov Several studies have demonstrated that the levels of various conjugated and sulfated bile acids, including glycochenodeoxycholate-3-sulfate, are markedly increased in the serum and urine of patients with cirrhosis compared to healthy individuals. nih.govnih.govresearchgate.net

The elevation of these bile acids is indicative of impaired hepatic uptake, reduced biliary excretion, and shunting of portal blood away from the liver, all of which are characteristic of cirrhosis. nih.gov A study on the excretion of intravenously administered radiolabeled glycochenodeoxycholate-3-sulphate in patients with liver cirrhosis showed that it was rapidly eliminated from the blood, primarily through urinary and fecal excretion, with a half-life ranging from 76 to 198 minutes. nih.gov This highlights the role of alternative elimination pathways when hepatic function is compromised.

Furthermore, the levels of specific bile acids, including glycochenodeoxycholate, have been shown to correlate with the pathological progression of cirrhosis. nih.govnih.gov For instance, dynamic alterations in the serum concentrations of certain bile acids have been associated with the different stages of liver cirrhosis as defined by the Child-Pugh classification. nih.govresearchgate.net This suggests their potential as non-invasive biomarkers for staging the severity of liver cirrhosis and monitoring its progression, potentially reducing the need for invasive liver biopsies. nih.govmdpi.comsemanticscholar.org

Table 2: Serum Bile Acid Levels in Different Stages of Liver Cirrhosis (Child-Pugh Classification)

Bile AcidChild-Pugh A (Early Stage)Child-Pugh B (Middle Stage)Child-Pugh C (Late Stage)SignificanceReferences
Glycochenodeoxycholic acid (GCDCA)Significantly Increased vs. Healthy ControlsFurther Increased vs. CP-AHighest Levels vs. CP-A & CP-BCorrelates with disease progression nih.govnih.govresearchgate.net
Glycocholic acid (GCA)Significantly Increased vs. Healthy ControlsFurther Increased vs. CP-AHighest Levels vs. CP-A & CP-BIndicates worsening liver function nih.govnih.govresearchgate.net
Taurochenodeoxycholic acid (TCDCA)Significantly Increased vs. Healthy ControlsFurther Increased vs. CP-AHighest Levels vs. CP-A & CP-BReflects impaired bile acid clearance nih.govnih.govresearchgate.net
Taurocholic acid (TCA)Significantly Increased vs. Healthy ControlsFurther Increased vs. CP-AHighest Levels vs. CP-A & CP-BMarker of hepatic decompensation nih.govnih.govresearchgate.net

Intrahepatic Cholestasis of Pregnancy (ICP)

Intrahepatic cholestasis of pregnancy (ICP) is a liver disorder specific to gestation, characterized by elevated serum bile acids and pruritus. While the precise etiology of ICP is multifactorial, involving genetic, hormonal, and environmental factors, the role of altered bile acid metabolism is central. somanz.orgmedscape.com

Furthermore, studies have identified that women with ICP have significantly higher levels of sulfated progesterone (B1679170) metabolites. mdpi.comnih.gov These metabolites, particularly those sulfated at the 3-carbon position, have been shown to inhibit the farnesoid X receptor (FXR). nih.gov FXR is a key nuclear receptor that regulates bile acid homeostasis. Its inhibition by these progesterone metabolites can lead to a cholestatic phenotype by disrupting the normal feedback mechanisms that control bile acid synthesis and transport. nih.gov This provides a potential mechanistic link between the hormonal changes of pregnancy and the development of cholestasis.

The risk of adverse fetal outcomes, including preterm delivery and stillbirth, increases with rising maternal serum bile acid concentrations. somanz.orgmdpi.com

For Renal Transporter Function (e.g., OATP1B1/1B3)

This compound and its glycine (B1666218) conjugate, glycochenodeoxycholate-3-sulfate (GCDCA-S), are recognized as endogenous biomarkers for the function of hepatic uptake transporters, specifically the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.govbohrium.com These transporters are crucial for the hepatic clearance of a wide range of endogenous compounds and drugs. jst.go.jp

Inhibition of OATP1B1 and OATP1B3 can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of substrate drugs. jst.go.jp GCDCA-S has been identified as a sensitive endogenous probe to assess the activity of these transporters. researchgate.netresearchgate.net For instance, the administration of rifampin, a known inhibitor of OATP1B1/1B3, leads to a significant increase in the plasma levels of GCDCA-S. nih.govresearchgate.net

The utility of these sulfated bile acids as biomarkers extends to predicting the potential for drug-drug interactions. nih.govbohrium.comresearchgate.net By measuring the baseline levels and changes in the concentration of compounds like GCDCA-S in response to a new drug, researchers can gain insights into the drug's potential to inhibit OATP1B-mediated transport. nih.gov

While both OATP1B1 and OATP1B3 are involved in the transport of sulfated bile acids, some studies suggest a degree of selectivity. For example, glycodeoxycholic acid 3-O-sulfate (GDCA-S) appears to be a more selective substrate for OATP1B1 compared to GCDCA-S. researchgate.net

The table below summarizes the key renal transporters and their relationship with this compound and related compounds.

TransporterLocationFunctionInteraction with Sulfated Bile Acids
OATP1B1 Liver (Sinusoidal membrane)Hepatic uptake of endogenous compounds and drugs. jst.go.jpTransports glycochenodeoxycholate-3-sulfate (GCDCA-S). nih.govresearchgate.net
OATP1B3 Liver (Sinusoidal membrane)Hepatic uptake of endogenous compounds and drugs. jst.go.jpTransports glycochenodeoxycholate-3-sulfate (GCDCA-S). nih.govresearchgate.net
OATP4C1 Kidney (Basolateral membrane)Renal excretion of various compounds. mdpi.comTransport can be inhibited by certain bile acids. mdpi.com
MRP3 Kidney (Basolateral membrane)Efflux of organic anions.Transports taurochenodeoxycholate-3-sulfate. karger.com

Animal Model Studies on Disease Pathogenesis (Mechanistic)

Animal models have been instrumental in elucidating the mechanistic role of sulfated bile acids in disease pathogenesis, particularly in acute pancreatitis. In models of biliary acute pancreatitis, the reflux of bile into the pancreatic duct is a key initiating event. nih.gov

Studies using isolated murine pancreatic acinar cells have shown that specific bile salts can induce cellular injury. For instance, taurolithocholic acid 3-sulfate (TLC-S), a sulfated bile acid, has been shown to cause potent acinar cell injury at relatively low concentrations. nih.gov This effect is thought to be mediated through the G-protein-coupled bile acid receptor-1 (Gpbar1), also known as TGR5. nih.gov

In contrast, unconjugated chenodeoxycholate has been found to have dual effects on pancreatic ductal epithelial cells. At low concentrations, it stimulates bicarbonate secretion, while at high concentrations, it inhibits this secretion and causes mitochondrial damage. nih.gov

Animal models have also been crucial in understanding the role of transporters in bile acid disposition. For example, studies in mice have shown that the multidrug resistance-associated protein 3 (Mrp3) is upregulated following bile duct ligation, suggesting an adaptive response to limit the uptake of bile acids from the tubular lumen in the kidney. karger.com

Furthermore, research in mouse models of stroke has revealed a neuroprotective role for chenodeoxycholic acid. Mice with a genetic modification that increases brain levels of chenodeoxycholic acid, as well as wild-type mice administered this bile acid, exhibited reduced stroke infarct areas. nih.gov This protective effect was associated with reduced glutamate-induced excitotoxicity. nih.gov

The table below details findings from key animal model studies.

Animal ModelDisease InvestigatedKey Findings Related to Chenodeoxycholate/Sulfated Bile Acids
Mouse Biliary Acute PancreatitisTaurolithocholic acid 3-sulfate (TLC-S) induces potent pancreatic acinar cell injury. nih.gov
Mouse Cholestasis (Bile Duct Ligation)Increased expression of Mrp3 in the kidney, which transports taurochenodeoxycholate-3-sulfate. karger.com
Mouse StrokeIncreased brain levels of chenodeoxycholic acid are associated with reduced stroke infarct area and decreased excitotoxicity. nih.gov
Rat Biliary Acute PancreatitisInfusion of sodium taurocholate is a common method to induce experimental pancreatitis. nih.gov

Future Research Directions and Emerging Concepts

Elucidation of Novel Biological Pathways and Interactions

Future research is poised to uncover novel biological pathways and interactions involving chenodeoxycholate 3-sulphate. While the role of many bile acids as signaling molecules for nuclear receptors like the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 is well-established, the specific interactions of CDCS with these and other receptors remain an area of active investigation. rug.nl The addition of a sulfate (B86663) group at the 3-position alters the molecule's polarity and structure, which likely influences its binding affinity and subsequent downstream signaling cascades.

Key areas for future exploration include:

Receptor Selectivity and Activation: Studies are needed to delineate the precise binding affinities of CDCS for a range of nuclear and membrane-bound receptors. researchgate.net Investigating whether CDCS acts as an agonist, antagonist, or even an inverse agonist for receptors such as FXR, pregnane (B1235032) X receptor (PXR), vitamin D receptor (VDR), and sphingosine-1-phosphate receptor 2 (S1PR2) will be crucial. researchgate.net For instance, in vitro studies using cultured hypothalamic neurons have shown that chenodeoxycholic acid can inhibit GABA and NMDA receptors, suggesting that its sulfated form might also possess neuroactive properties that warrant further investigation. researchgate.net

Inflammatory and Immune Modulation: The potential role of CDCS in modulating inflammatory pathways is a significant area of interest. nih.gov Research in preclinical models of inflammatory bowel disease (IBD) suggests that alterations in bile acid sulfation can impact intestinal barrier function and inflammation. nih.gov Future studies should explore the direct effects of CDCS on immune cells and the expression of pro- and anti-inflammatory cytokines.

Metabolic Signaling: Beyond its role in bile acid homeostasis, the influence of CDCS on glucose, lipid, and energy metabolism requires deeper investigation. oup.comrug.nl Understanding how CDCS interacts with metabolic pathways, potentially through receptor-mediated or independent mechanisms, could reveal new therapeutic targets for metabolic disorders.

Microbiome Interactions: The gut microbiota plays a critical role in bile acid metabolism, including deconjugation and desulfation. nih.gov Future research should focus on how specific gut microbial species interact with CDCS, potentially altering its biological activity and downstream effects on the host. Conversely, the influence of CDCS on the composition and function of the gut microbiome is another important and unexplored area.

Development of Advanced Analytical Technologies

The accurate and sensitive quantification of this compound and other sulfated bile acids in complex biological matrices is essential for advancing our understanding of their physiological and pathological roles. nih.gov While significant progress has been made, the development of more sophisticated analytical technologies remains a key research direction.

Current and emerging analytical approaches are summarized below:

Analytical TechniquePrincipleAdvantagesChallenges
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates bile acids based on their physicochemical properties followed by detection and quantification based on their mass-to-charge ratio. sciex.comHigh sensitivity, specificity, and ability to quantify a wide range of bile acids simultaneously, including isomers. nih.govsciex.comMatrix effects, potential for ion suppression, and the need for isotopically labeled internal standards for accurate quantification. sciex.com
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netRobust and widely available. Lower sensitivity and specificity compared to LC-MS/MS, especially for complex mixtures and isomers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile or semi-volatile compounds in the gas phase followed by mass spectrometric detection. High resolution for certain bile acid derivatives. Requires derivatization to make bile acids volatile, which can be complex and introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution. Non-destructive and can provide unambiguous structural identification. researchgate.netLower sensitivity compared to mass spectrometry-based methods.
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to detect and quantify specific bile acids. nih.govHigh throughput and relatively inexpensive.Can suffer from cross-reactivity with other structurally similar bile acids, leading to a lack of specificity. nih.gov

Future advancements in this area will likely focus on:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS will enable more confident identification and differentiation of isobaric bile acid species, which is a significant challenge with conventional mass spectrometry. sciex.com

Improved Chromatographic Separations: The development of novel stationary phases and chromatographic techniques will lead to better resolution of complex bile acid mixtures, including the separation of sulfated isomers. thermofisher.com

Standardization and Validation: Establishing standardized protocols and certified reference materials for the quantification of sulfated bile acids is crucial for ensuring the comparability and reliability of data across different laboratories and studies. researchgate.net

Imaging Mass Spectrometry: This technology has the potential to visualize the spatial distribution of this compound within tissues, providing insights into its localized functions and metabolism.

Characterization of Regulatory Networks Governing its Homeostasis

The homeostasis of this compound is intricately regulated by a complex network of enzymes and transporters involved in its synthesis, metabolism, and transport. oup.comoup.com A deeper understanding of these regulatory networks is essential for elucidating its physiological roles and how they are perturbed in disease states.

Key regulatory components include:

Sulfotransferases (SULTs): The sulfation of chenodeoxycholic acid is catalyzed by specific SULT enzymes, primarily SULT2A1 in the liver. oup.comoup.com Future research should investigate the regulation of SULT2A1 expression and activity by nuclear receptors such as FXR, PXR, CAR, and VDR. oup.comoup.com Understanding the genetic and epigenetic factors that control SULT2A1 will provide insights into inter-individual variations in CDCS levels.

Transporters: The transport of CDCS across cellular membranes is mediated by a variety of uptake and efflux transporters. In the liver, organic anion-transporting polypeptides (OATPs) and Na+-taurocholate cotransporting polypeptide (NTCP) are involved in its uptake from the blood, while multidrug resistance-associated proteins (MRPs) and the bile salt export pump (BSEP) are responsible for its efflux into bile. uzh.chresearchgate.netnih.gov In the kidney, transporters like MRP2 and organic anion transporters (OATs) play a role in its urinary excretion. oup.comkarger.com Future studies should focus on:

Characterizing the substrate specificity and kinetics of these transporters for CDCS. uzh.chresearchgate.net

Investigating the regulation of transporter expression in response to changes in bile acid levels and in various disease states. core.ac.uk

Identifying novel transporters that may be involved in the disposition of CDCS.

Nuclear Receptors: As mentioned, nuclear receptors play a pivotal role in regulating the expression of genes involved in bile acid synthesis, metabolism, and transport. rug.nlnih.gov Elucidating the precise mechanisms by which CDCS interacts with and modulates the activity of these receptors is a critical area for future research. This includes investigating potential feedback loops where CDCS itself regulates its own synthesis and transport.

Exploration in New Pre-clinical Models

The use of appropriate pre-clinical models is fundamental to advancing our understanding of the in vivo functions of this compound. While rodent models have been valuable, the significant species differences in bile acid metabolism necessitate the development and use of more translationally relevant models. oup.comresearchgate.net

Future research in this area should involve:

Humanized Animal Models: The development of animal models with "humanized" livers, expressing human SULT enzymes and transporters, will provide a more accurate platform to study the human-specific aspects of CDCS metabolism and regulation.

Organoid and "Gut-on-a-Chip" Models: Three-dimensional organoid cultures of hepatocytes and intestinal cells, as well as microfluidic "gut-on-a-chip" devices, offer powerful in vitro systems to study the interactions between different cell types, the microbiome, and CDCS in a controlled environment.

Disease-Specific Models: The role of CDCS should be investigated in a wider range of pre-clinical models of diseases where bile acid signaling is implicated, such as:

Non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH): Investigating how CDCS levels change and what functional role it plays in the progression of these diseases.

Cholestatic Liver Diseases: Further exploring the protective or pathological role of CDCS accumulation in conditions of impaired bile flow. oup.com

Gastrointestinal Cancers: Examining the potential influence of CDCS on the development and progression of cancers of the digestive system.

Neurodegenerative Diseases: Given the emerging links between bile acids and brain function, exploring the role of CDCS in models of diseases like Alzheimer's could open new research frontiers. nih.gov

Models of Acute Pancreatitis: Bile reflux is a known cause of acute pancreatitis, and bile salts like sodium chenodeoxycholate have been used to induce pancreatitis in animal models. nih.gov Investigating the specific effects of this compound in such models could provide insights into its potential role in the pathophysiology of this disease.

By pursuing these future research directions, the scientific community can expect to gain a much deeper and more comprehensive understanding of the multifaceted roles of this compound in health and disease, potentially leading to the development of novel diagnostic and therapeutic strategies.

Q & A

Q. What analytical techniques are recommended for quantifying chenodeoxycholate 3-sulphate in serum, and how should method validation be approached?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, utilizing deuterated internal standards (e.g., glycochenodeoxycholic acid 3-sulfate-d4) to enhance precision. Method validation should include sensitivity (limit of detection <10 nM), intra-/inter-day precision (<15% CV), and recovery rates (85–115%) using spiked biological matrices. The LOINC code 2065-1 specifies serum mass/volume measurements, ensuring standardized reporting .

Q. What is the physiological role of this compound in bile acid homeostasis?

this compound acts as a ligand for the farnesoid X receptor (FXR), repressing cholesterol 7α-hydroxylase (CYP7A1) to downregulate bile acid synthesis. Concurrently, it upregulates intestinal bile acid-binding protein (IBABP), enhancing enterohepatic recycling. These dual mechanisms maintain bile acid pool integrity and prevent hepatotoxicity .

Q. How should pharmacokinetic studies for this compound be designed in preclinical models?

Key considerations include:

  • Bioavailability : Assess enterohepatic recirculation via bile duct cannulation.
  • Tracer use : Radiolabeled compounds (e.g., ¹⁴C-labeled chenodeoxycholate) enable tracking of systemic distribution.
  • Dose-response : Test sub-physiological to supra-physiological doses (0.1–10 mM) to identify nonlinear kinetics. Clinical correlations can leverage pharmacodynamic models from IBS-C studies, which measure colonic transit time and stool frequency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s effects on FXR activation across studies?

Discrepancies arise from concentration-dependent effects (e.g., activation at 10 μM vs. inhibition at 100 μM) and cell-type specificity (hepatocytes vs. enterocytes). To address this:

  • Use FXR knockout models to confirm receptor-specific effects.
  • Standardize bile acid-free media to eliminate confounding endogenous ligands.
  • Employ transcriptional reporter assays (e.g., luciferase-linked FXR response elements) for quantitative comparisons .

Q. How can X-ray crystallography elucidate molecular interactions between this compound and bacterial proteins?

The 1.9 Å resolution structure of Salmonella SipD protein bound to chenodeoxycholate reveals:

  • Hydrophobic binding : The steroid core interacts with SipD’s β-barrel domain via van der Waals forces.
  • Sulfate coordination : The 3-sulphate group forms hydrogen bonds with Lys123 and Asp87, critical for stabilizing the complex. Crystallization conditions (20% PEG 3350, pH 8.5) and cryoprotection (25% glycerol) are key to resolving these details .

Q. What in vitro models are appropriate for studying this compound’s role in NAFLD-HCC via the PI3K/AKT/mTOR pathway?

  • Cell lines : Primary human hepatocytes or HepG2 cells treated with 50–200 μM this compound for 24–72 hours.
  • Gene silencing : siRNA knockdown of S1PR2 to isolate bile acid receptor contributions.
  • Outcome measures : Phospho-AKT/AKT ratio (Western blot) and mTORC1 activity (rapamycin-sensitive S6K phosphorylation). Bile acid-induced ROS generation should be quantified to link metabolic stress to oncogenic signaling .

Q. How do molecular dynamics simulations support repurposing this compound for antiviral therapies?

Simulations (200 ns trajectories) of SARS-CoV-2 envelope protein (E-protein) binding show:

  • Binding affinity : ΔG = -8.2 kcal/mol for this compound vs. -6.5 kcal/mol for ursodeoxycholate.
  • Critical interactions : Sulfate group forms salt bridges with Glu8 and Thr11 of E-protein, disrupting ion channel function. Validation requires in vitro viral entry assays (e.g., pseudotyped lentivirus) and cytotoxicity profiling in Calu-3 cells .

Tables

Q. Table 1. Key Analytical Parameters for this compound Quantification

ParameterValue/RangeMethodReference Standard (CAS)
LOD (LC-MS)5 nMSerum/plasmaGlycochenodeoxycholic acid 3-sulfate-d4
Linear range10 nM – 100 μMLOINC 2065-1N/A
Intra-day precision<10% CVSpiked recovery66874-03-1

Q. Table 2. Structural Insights from SipD-Chenodeoxycholate Complex (PDB: 3O01)

Interaction TypeResidues InvolvedBond Length (Å)
Hydrogen bondsLys123, Asp872.7–3.1
Hydrophobic contactsPhe154, Leu1893.5–4.2
Solvent accessibility15% (buried)N/A

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